Flexinine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
509-88-6 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,13R,15R,16S,18R)-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol |
InChI |
InChI=1S/C16H17NO4/c18-10-5-13-16(15-14(10)21-15)1-2-17(13)6-8-3-11-12(4-9(8)16)20-7-19-11/h3-4,10,13-15,18H,1-2,5-7H2/t10-,13-,14+,15+,16+/m1/s1 |
InChI Key |
WWSZBGJLESQTHB-DMHMKPBJSA-N |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@]15[C@H]2C[C@H]([C@H]6[C@@H]5O6)O)OCO4 |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C6C5O6)O)OCO4 |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Flexinine
Optimization of Extraction Procedures for Flexinine
Advanced Extraction Techniques
The extraction of natural products, including alkaloids like this compound, from plant matrices often employs advanced techniques to enhance efficiency, reduce extraction time, and minimize solvent consumption compared to traditional methods. While specific detailed protocols for the application of all advanced techniques directly to this compound are not extensively documented in the immediately available literature, the principles of Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Liquid-Liquid Extraction (LLE) are highly relevant to the isolation of Amaryllidaceae alkaloids.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the solubility of the target compounds and disrupting the plant cell walls, thereby facilitating the release of analytes into the solvent. This technique can significantly reduce extraction times and solvent volumes.
Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, which can disrupt plant cell structures and improve the mass transfer of compounds into the solvent. UAE is known for its simplicity, speed, and efficiency in extracting various natural products. An ultrasonic bath has been mentioned in the context of improving alkaloid extraction from Hippeastrum species, which also belong to the Amaryllidaceae family.
Liquid-Liquid Extraction (LLE) is a fundamental separation technique used to partition compounds between two immiscible liquid phases based on their differential solubilities. In the context of alkaloid isolation, LLE is often employed after initial solid-liquid extraction to separate alkaloids from other co-extracted plant metabolites. This typically involves adjusting the pH of the extract to control the ionization state of the alkaloids, allowing them to be selectively partitioned into an organic or aqueous phase.
Acid-Base Fractionation in Alkaloid Extraction
Acid-base fractionation is a cornerstone technique in the isolation of alkaloids, capitalizing on their basic nature. Alkaloids, containing a nitrogen atom, can be protonated in acidic solutions, becoming positively charged and thus soluble in aqueous acidic phases. In contrast, at alkaline pH, they are deprotonated and exist as neutral molecules, which are typically more soluble in organic solvents.
A common approach for alkaloid extraction from plant material involves initial maceration or extraction with an organic solvent or a mixture of organic solvent and water. The resulting extract, containing a mixture of compounds including alkaloids, is then subjected to acid-base fractionation. This process typically involves acidifying the extract (e.g., with dilute sulfuric acid) to convert the alkaloids into their salt form, which are soluble in the acidic aqueous layer. Non-alkaloidal, neutral, and acidic compounds remain primarily in the organic layer or precipitate out. The acidic aqueous layer is then separated. Subsequently, the pH of the aqueous layer is made alkaline (e.g., with ammonium (B1175870) hydroxide) to convert the alkaloid salts back into their free base form. These neutral alkaloids can then be extracted into an organic solvent (e.g., ethyl acetate (B1210297) or chloroform). This acid-base partitioning effectively separates the alkaloids from many other plant constituents, yielding a crude alkaloid-rich fraction. This methodology has been applied in the isolation of alkaloids, including this compound, from Amaryllidaceae species.
Chromatographic and Spectroscopic Purification Strategies
Following the initial extraction and acid-base fractionation, chromatographic and spectroscopic techniques are indispensable for the purification and characterization of this compound. Crude alkaloid extracts obtained from plant sources are often complex mixtures requiring high-resolution separation methods.
Chromatographic techniques are widely used for the purification of this compound and other Amaryllidaceae alkaloids. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a standard method. Different solvent systems of varying polarity are used as the mobile phase to selectively elute compounds based on their interactions with the stationary phase. Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (Prep. TLC) have also been employed in the purification of Amaryllidaceae alkaloids, including those found alongside this compound. These techniques allow for the separation of this compound from closely related alkaloids and other impurities present in the crude extract. The choice of chromatographic method and conditions depends on the specific properties of this compound and the complexity of the extract.
Spectroscopic methods are crucial for the identification and structural elucidation of purified this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework and functional groups of the molecule. Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the molecular weight and fragmentation pattern, aiding in confirming the elemental composition and structural features. Electronic Circular Dichroism (ECD) experiments and calculations have been utilized to assign the absolute configuration of newly isolated alkaloids, including those from Crinum jagus alongside this compound. Infrared (IR) spectroscopy can provide information about the presence of specific functional groups like epoxide and methylenedioxy groups.
The combination of these chromatographic and spectroscopic techniques allows for the isolation of this compound in a purified form and the comprehensive characterization of its chemical structure, confirming its identity and purity for subsequent research.
Biosynthetic Pathways and Engineering of Flexinine
Elucidation of General Amaryllidaceae Alkaloid Biosynthesis
The biosynthesis of Amaryllidaceae alkaloids (AAs), a large and diverse group of plant specialized metabolites, involves a complex sequence of biochemical reactions mdpi.comencyclopedia.pub. Despite the structural diversity of over 650 known AAs, most share a common initial synthesis pathway originating from norbelladine (B1215549) encyclopedia.pubfrontiersin.org. The complete AA biosynthetic pathway is not yet fully elucidated, but several key steps and catalyzing enzymes have been identified mdpi.comencyclopedia.pub.
Phenylpropanoid Pathway Intermediates
The pathway leading to one of the key precursors, 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), originates from L-phenylalanine through a series of reactions known as the phenylpropanoid pathway mdpi.comencyclopedia.pub. This pathway is widely distributed in most plant species mdpi.comencyclopedia.pub. Experimental evidence from precursor feeding studies in Amaryllidaceae species indicates that trans-cinnamic acid, p-coumaric acid, and caffeic acid are intermediate products that ultimately lead to the formation of 3,4-DHBA mdpi.comencyclopedia.pub. Specifically, L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) mdpi.comencyclopedia.pub.
Formation of 3,4-Dihydroxybenzaldehyde and Tyramine (B21549)
As mentioned, 3,4-dihydroxybenzaldehyde (3,4-DHBA) is derived from L-phenylalanine via the phenylpropanoid pathway mdpi.comencyclopedia.pub. The other key precursor, tyramine, is derived from the aromatic amino acid L-tyrosine mdpi.comfrontiersin.org. The enzyme responsible for tyramine biosynthesis is tyrosine decarboxylase (TYDC) mdpi.com.
Norbelladine Formation by Norbelladine Synthase and Noroxomaritidine Reductase
Norbelladine, the common precursor to most Amaryllidaceae alkaloids, is formed from the condensation of tyramine and 3,4-dihydroxybenzaldehyde mdpi.comfrontiersin.orgnih.govresearchgate.net. This crucial step is catalyzed by the cooperative action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) frontiersin.orgresearchgate.netjst.go.jp.
NBS catalyzes the condensation of tyramine and 3,4-DHBA to form norcraugsodine, an imine intermediate frontiersin.orgbiorxiv.org. Subsequently, NR reduces norcraugsodine to form norbelladine frontiersin.orgbiorxiv.org. While early studies suggested that NBS alone could produce low levels of norbelladine, research indicates that NBS and NR function together for efficient norbelladine formation frontiersin.orgjst.go.jpbiorxiv.org. NR has also been shown to reduce norcraugsodine to norbelladine, albeit with a significantly lower specific activity compared to its primary function of reducing noroxomaritidine nih.govresearchgate.netosti.gov.
Specific Biosynthetic Routes to Crinane-Type Alkaloids
Flexinine is considered a crinane-type alkaloid, a structural class within the Amaryllidaceae alkaloids nih.govresearchgate.net. Following the formation of norbelladine, the pathway diverges to produce various AA types through a series of modifications, including O- and N-methylations, C-C and C-O bond formation, oxidations, reductions, demethylations, and hydroxylations frontiersin.org. A key step in the biosynthesis of crinane-type alkaloids involves intramolecular oxidative phenol (B47542) coupling nih.govrsc.org. This coupling, often catalyzed by cytochrome P450 enzymes, particularly the CYP96T family, leads to the formation of the characteristic carbon skeletons of various AA types, including the crinane core rsc.orgresearchgate.net. The specific enzymatic steps and intermediates leading directly to this compound from the crinane core structure require further detailed elucidation.
Characterization of Key Biosynthetic Enzymes and Gene Transcripts
Significant progress has been made in identifying and characterizing key enzymes involved in the early steps of Amaryllidaceae alkaloid biosynthesis. Gene transcripts for enzymes like phenylalanine ammonia-lyase (PAL) and tyrosine decarboxylase (TYDC) have been identified and characterized in various Amaryllidaceae species mdpi.com.
Norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) have been characterized from species such as Narcissus pseudonarcissus, Narcissus papyraceus, and Leucojum aestivum frontiersin.orgresearchgate.netjst.go.jp. Studies have shown that NBS and NR physically interact and co-localize in the cytoplasm and nucleus, supporting their cooperative role in norbelladine biosynthesis frontiersin.orgbiorxiv.org.
Another characterized enzyme is norbelladine 4'-O-methyltransferase (N4OMT), which catalyzes the methylation of norbelladine to 4'-O-methylnorbelladine, a crucial intermediate leading to various AA types nih.govjst.go.jpnih.gov.
While these enzymes are critical for the general pathway leading to the core structures of AAs like the crinane type, the specific enzymes and genes directly responsible for the later steps in this compound biosynthesis are still areas of ongoing research.
Chemical Synthesis and Derivatization Strategies for Flexinine
Total Synthesis Approaches to the Crinane Skeleton
The crinane skeleton, an antipodal chiral 5,10b-ethanophenanthridine core with a benzylic all-carbon quaternary center, is a common structural feature in a large subclass of Amaryllidaceae alkaloids researchgate.netscispace.com. Synthetic efforts towards the crinane framework have been ongoing since the mid-1950s, with recent studies showcasing new methodologies for molecular assembly mdpi.comresearchgate.net. Approaches to the crinane skeleton can be broadly categorized by the key bond-forming reactions used to construct the tetracyclic system mdpi.com.
Ring Construction Methodologies
Various methodologies have been employed for the construction of the crinane ring system. A common theme involves the construction of a hydroindole core, which is then subjected to Pictet-Spengler cyclization to yield the bridged natural product core nih.gov. Early syntheses, such as the one reported by Wildman, involved a sequence including Michael addition and cyclization mdpi.com. Muxfeldt's total synthesis of (±)-crinine utilized a series of reactions starting from a β-keto-ester, involving Michael addition and subsequent cyclization mdpi.com. Whitlock's approach involved the reaction of an α-arylated β-chloroenone with aziridine, followed by cyclization to form the hexahydroindole core mdpi.com. Stevens' syntheses employed the thermal rearrangement of an iminocyclopropane to a dihydropyridine, which then served as a substrate for a Pictet-Spengler cyclization mdpi.com. Pearson utilized an intramolecular [3+2] azide-olefin cycloaddition reaction as a key step in the synthesis of (±)-crinane mdpi.comacs.org. Radical cyclization reactions have also featured in the assembly of the CD-ring system of crinane alkaloids mdpi.com. More recent strategies have included the use of Eschenmoser–Claisen rearrangement to install the all-carbon quaternary stereocenter rsc.org. A rapid synthesis of the crinane core has also been achieved through a multicomponent approach nih.gov. Another method involves the intramolecular C-N bond formation by the displacement of an allylic sulfoxonium salt nih.gov.
Stereoselective and Enantioselective Syntheses of Crinane-Type Alkaloids
Given the biological significance of enantiomerically pure alkaloids, the development of stereoselective and enantioselective synthetic routes to crinane-type alkaloids has been a significant area of research mdpi.comresearchgate.net. Asymmetric hydrogenation of racemic cycloenones using iridium catalysts has been developed as a bioinspired strategy for the enantioselective synthesis of crinine-type alkaloids researchgate.netscispace.comnih.govrsc.orgresearchgate.netthieme-connect.com. This method allows for the synthesis of various crinine-type alkaloids and their analogues with high enantioselectivity researchgate.netscispace.comnih.gov. Another approach involves a palladium-catalyzed asymmetric allyl–allyl cross-coupling reaction to construct the chiral quaternary carbon center researchgate.net. Enantioselective intramolecular dearomative cyclizations have also been employed to generate the core nucleus of crinine-type alkaloids researchgate.net.
Bioinspired Synthetic Routes
Bioinspired synthetic strategies mimic proposed biosynthetic pathways in plants. Crinine-type alkaloids are thought to arise in vivo from O-methylnorbelladine through intramolecular oxidative para-para phenolic coupling mdpi.comnih.gov. Bioinspired approaches to their synthesis have been developed, often involving catalytic asymmetric reactions that mimic enzymatic processes researchgate.netscispace.comnih.govrsc.orgresearchgate.netthieme-connect.com. An iridium-catalyzed asymmetric hydrogenation of racemic oxocrinines, for example, mimics the enzymatic reduction resolution of these substrates nih.gov.
Regioselective and Stereoselective Introduction of the Epoxide Group
The introduction of the epoxide group at the 1,2-position with specific stereochemistry is a crucial step in the synthesis of Flexinine ontosight.ai. Epoxidation reactions of alkenes are generally stereospecific, meaning the stereochemistry of the alkene is transferred to the epoxide saskoer.ca. Common reagents for epoxidation include peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) saskoer.canih.gov.
Achieving regioselective and stereoselective epoxidation within the complex crinane framework can be challenging and depends on the specific substrate and reaction conditions nih.gov. In one reported synthesis of (±)-Flexinine, direct epoxidation of an aldehyde precursor with diiodomethane (B129776) in the presence of lithium methoxide (B1231860) provided epoxides as a mixture of diastereomers researchgate.net. Regioselective nucleophilic ring opening of epoxides is also a valuable strategy for introducing functional groups and constructing chiral centers frontiersin.org.
Semisynthetic Modifications and Analog Preparation
Semisynthetic approaches involve the chemical modification of naturally occurring precursors to obtain target compounds or their analogues nih.govnih.gov. This can be particularly useful when the natural precursor is more readily available than the final target molecule.
Derivatization of Natural Precursors to this compound
This compound itself can be isolated from certain Amaryllidaceae species ontosight.ai. Semisynthetic strategies for obtaining this compound or its analogues may involve the derivatization of other naturally occurring crinane-type alkaloids mdpi.comresearchgate.net. For instance, (–)-trans-2a, a crinine-type alkaloid obtained from a bioinspired synthesis, was successfully oxidized to an epoxide, which was then transformed into (–)-Flexinine through a sequence involving Mitsunobu reaction and removal of a protecting group nih.gov. Ambelline, another crinane-type alkaloid, has been used as a precursor for preparing semisynthetic derivatives by modifying its C-11 hydroxyl group nih.govacs.orgresearchgate.net. These modifications have explored the impact of different substituents on the biological activities of the resulting analogues nih.govacs.orgresearchgate.net.
Generation of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of this compound analogues is an important aspect of understanding the relationship between chemical structure and biological activity within the crinane alkaloid class. This compound itself, along with other crinine-type alkaloids, has been included in studies exploring structure-activity relationships (SAR), particularly concerning activities such as acetylcholinesterase inhibition and antiviral properties. toxicology.cznih.govacs.orgmdpi.com
Synthetic strategies aimed at producing crinine-type alkaloids and their analogues often involve common intermediates or divergent approaches from a shared precursor. For instance, one study describes the formal synthesis of a range of Amaryllidaceae alkaloids, including (–)-Flexinine, utilizing key intermediates derived from an ex-chiral-pool synthesis of optically active 4-alkylidene-tetrahydroisoquinolines. researchgate.netresearchgate.net Another approach involves the oxidative cleavage of a carbocyclic ring in previously synthesized tetracyclic compounds to generate a keto aldehyde intermediate, which can then be diversified to produce analogues with structural cores found in various natural alkaloids. researchgate.net
While specific detailed data tables directly comparing the synthesis and SAR of numerous this compound analogues were not extensively detailed across the search results within the scope of the provided outline points, the inclusion of this compound in broader SAR studies of Amaryllidaceae alkaloids toxicology.cznih.govacs.orgmdpi.com indicates that such analogue generation and evaluation are ongoing areas of research. For example, studies on the antiviral activity of Amaryllidaceae alkaloids isolated from Crinum jagus included this compound, noting its anti-DENV activity required higher concentrations compared to other alkaloids like cherylline. nih.gov This highlights the comparative analysis of this compound and its related structures in biological assays to discern structural features critical for activity.
Development of Novel and Efficient Synthetic Methodologies
The intricate structure of this compound and other crinine-type alkaloids has spurred the development of novel and efficient synthetic methodologies. Traditional approaches to synthesizing these alkaloids have often resulted in racemic products and can be lengthy. nih.gov Recent efforts have focused on developing more concise, rapid, and enantioselective routes. nih.govresearchgate.netresearchgate.net
One notable strategy involves a bioinspired enantioselective synthesis of crinine-type alkaloids through iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. nih.govresearchgate.netresearchgate.net This method utilizes a stereodivergent resolution approach, allowing for the synthesis of various crinine-type alkaloids and their enantiomers with high yield and enantioselectivity. nih.govresearchgate.net In one application of this methodology, (–)-Flexinine was synthesized from an epoxide intermediate via a Mitsunobu reaction followed by removal of a benzoyl group. nih.gov
Other synthetic endeavors highlight the use of key intermediates and cascade reactions to construct the core framework of these alkaloids. Strategies involving oxidative phenolic coupling reactions and subsequent intramolecular aza-Michael reactions have been explored for the synthesis of fused polycyclic frameworks found in alkaloids like this compound. researchgate.net The development of such methodologies is crucial for overcoming the synthetic challenges posed by the complex architecture of these natural products.
Yield Optimization and Scalability in this compound Synthesis
In the iridium-catalyzed asymmetric hydrogenation strategy, the synthesis of (–)-Flexinine from an epoxide intermediate was reported to occur in 60% yield over two steps (Mitsunobu reaction and deprotection). nih.gov The preceding oxidation step to form the epoxide from a precursor alcohol achieved a 68% yield. nih.gov
Furthermore, the scalability of synthetic methods for crinine-type alkaloids, including those that can lead to this compound, has been addressed. The iridium-catalyzed asymmetric hydrogenation method has been demonstrated to be applicable on a multigram scale for the synthesis of related crinine-type alkaloids, suggesting the potential for scaling up the synthesis of (–)-Flexinine using this approach. nih.govresearchgate.net Another review mentions scalable and practical approaches being exploited for the synthesis of complex natural products, including alkaloids with fused polycyclic frameworks, which could be relevant to this compound synthesis. researchgate.net
While specific data on the optimized yields for every reported this compound synthesis route were not uniformly available, the focus on developing efficient methodologies researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com and the demonstration of gram-scale synthesis for related compounds nih.govresearchgate.netresearchgate.netmdpi.com indicate ongoing efforts towards improving the practicality and output of this compound synthesis.
Structure Activity Relationship Sar Studies of Flexinine
Correlation of Structural Motifs with Biological Potency
Studies on Amaryllidaceae alkaloids, including those with the crinane skeleton, have revealed correlations between their structural motifs and biological potency. researchgate.netmdpi.com These investigations often involve analyzing natural variants and synthetic derivatives to identify key structural elements responsible for observed activities.
Flexinine possesses a crinane skeleton, which is a prominent tetracyclic framework found in a series of Amaryllidaceae alkaloids. ontosight.aibiocrick.comresearchgate.net The crinane series of alkaloids is associated with a range of biological properties, and their cytotoxic potential has been investigated through SAR studies. researchgate.netresearchgate.net These studies often compare the activity of crinane-type alkaloids to other structural classes within the Amaryllidaceae family, such as the lycorine (B1675740) series, to understand the contribution of the core scaffold. researchgate.net
This compound is specifically characterized by an epoxide group at the 1,2-position of its crinane skeleton. ontosight.ai While general SAR studies on epoxides in other compound classes suggest their potential role in biological activity through interactions with enzymes like soluble epoxide hydrolase (sEH), the specific contribution of the epoxide moiety in this compound to its observed activities is a subject of ongoing research within the context of the crinane scaffold. nih.gov
The stereochemistry of this compound is defined as (1beta,2beta,3alpha), indicating the specific spatial arrangement of atoms at chiral centers. ontosight.ai The influence of stereochemistry and substituents on the biological activity of Amaryllidaceae alkaloids, including those with the crinane core, has been highlighted in SAR studies. unibo.itmdpi-res.com Variations in stereochemistry and the presence or absence of specific substituents on the crinane framework can significantly impact the potency and type of biological activity observed. unibo.itmdpi-res.com
Significance of the Epoxide Moiety
SAR Profiling for Specific Biological Activities
SAR profiling of this compound and related alkaloids has focused on specific biological activities, particularly anticancer and antiviral effects. ontosight.ai
Research on this compound and other crinane alkaloids has explored their potential as anticancer agents. ontosight.airesearchgate.net Crinane alkaloids have demonstrated the ability to induce apoptosis and inhibit processes such as invasion, adhesion, metastasis, and angiogenesis in certain cancer cell lines. researchgate.net SAR studies in this area aim to identify structural features of the crinane core and its substituents that are crucial for potent antiproliferative profiles. researchgate.netresearchgate.net
This compound has shown antiviral activity against Dengue virus in in vitro studies. nih.govasm.org Its anti-DENV activity required relatively high concentrations compared to some other Amaryllidaceae alkaloids like cherylline. nih.govasm.org
Data on this compound's antiviral activity against Dengue virus:
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 63.4 nih.govasm.org | - | - |
| Cherylline | 8.8 nih.govasm.org | >250 nih.gov | >28 nih.gov |
| Gigantellinine | 104.6 nih.govasm.org | - | - |
| Hippadine | 73.8 nih.govasm.org | 175.9 nih.gov | 2.38 nih.gov |
Note: EC₅₀ is the half maximal effective concentration, CC₅₀ is the half maximal cytotoxic concentration, and SI = CC₅₀ / EC₅₀. Data for CC₅₀ and SI for this compound and Gigantellinine were not available in the cited sources.
While the antiviral activity of various compounds against human coronaviruses, including SARS-CoV-2, has been investigated, specific detailed SAR information for this compound against these viruses was not prominently available in the consulted sources. mdpi.comfrontiersin.orgnih.govnews-medical.netembopress.org However, Amaryllidaceae alkaloids in general are being investigated for their potential as anti-SARS-CoV-2 agents, with different skeletal subclasses showing varying activity/toxicity profiles. biocrick.com
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Amaryllidaceae alkaloids, including this compound, have been investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the hydrolysis of acetylcholine (B1216132). mdpi.comresearchgate.netresearchgate.net Inhibition of these enzymes, particularly AChE, is a therapeutic strategy for neurodegenerative diseases like Alzheimer's, aiming to increase acetylcholine levels in the synaptic cleft. heraldopenaccess.us While this compound itself is mentioned in the context of cholinesterase inhibition studies alongside other Amaryllidaceae alkaloids, specific detailed SAR data directly for this compound's interaction with AChE and BChE, such as precise IC50 values, are often presented within broader studies of alkaloid profiles from various plant sources. mdpi.comresearchgate.net
Studies on related crinane-type and other Amaryllidaceae alkaloids provide insights into structural features that influence cholinesterase inhibition. For instance, certain haemanthamine (B1211331) derivatives have shown that free hydroxyl groups at specific positions (C-3 and C-11) may be essential for anticholinesterase activity. mdpi.com Conversely, the presence of an 11-OH group in some galantamine derivatives can dramatically decrease AChE inhibitory activity. mdpi.com The rigidity of the core structure, as observed in studies of nantenine (B1222069) (an aporphine (B1220529) alkaloid), can be an important structural requirement for anticholinesterase activity. nih.gov
While specific IC50 values for this compound are not consistently highlighted across the search results, the compound is generally included in screenings of Amaryllidaceae alkaloids for these activities. For comparison, other alkaloids from the same family have shown varying degrees of potency and selectivity towards AChE and BChE. For example, narcieliine, a newly described alkaloid, demonstrated significant human AChE and BChE inhibitory activity with IC50 values of 18.7 ± 2.3 µM and 1.34 ± 0.31 µM, respectively. researchgate.net Carltonine B, another Amaryllidaceae alkaloid, inhibited BChE with an IC50 value of 0.031 ± 0.001 µM, and SAR suggested its 1,3-dioxolane (B20135) ring might be responsible for this activity compared to analogues without this feature. mdpi.com
The structural nuances among the diverse Amaryllidaceae alkaloids underscore the complex SAR governing their interaction with cholinesterases. Further dedicated studies are needed to precisely delineate the structural contributions of the epoxide group and stereochemistry in this compound to its observed or potential cholinesterase inhibitory profile.
Neuroprotective Effects
This compound has been reported to exhibit neuroprotective effects. ontosight.aimdpi.com This property is of significant interest given the potential for Amaryllidaceae alkaloids in addressing neurodegenerative conditions. While the precise mechanisms underlying this compound's neuroprotection and the detailed SAR are not extensively elaborated in the provided search snippets, the broader context of neuroprotection by Amaryllidaceae alkaloids suggests potential avenues.
Amaryllidaceae alkaloids are known to influence the central nervous system, and their effects on enzymes like AChE and BChE contribute to their neuropharmacological profile. mdpi.comresearchgate.netheraldopenaccess.us Beyond cholinesterase inhibition, other mechanisms can contribute to neuroprotection, such as antioxidant, anti-inflammatory, and anti-apoptotic activities, as observed with other natural compounds like senegenin. nih.gov Some compounds, like etifoxine, exert neurotrophic and neuroprotective effects by modulating GABAergic transmission and neurosteroid metabolism, leading to increased expression of neurotrophic factors and nerve fiber regeneration. ima-press.netima-press.net
The neuroprotective SAR of this compound is likely linked to its specific structural features interacting with various biological targets involved in neuronal survival and function. Further research is required to fully elucidate the molecular pathways and the specific structural elements of this compound responsible for its neuroprotective activity.
Insecticidal Properties
This compound has also demonstrated insecticidal properties. ontosight.aimdpi.comunibo.it This activity suggests its potential as a natural pesticide. This compound has been shown to exhibit significant insecticidal activity against Aedes aegypti. unibo.it
The insecticidal activity of Amaryllidaceae alkaloids can arise from various mechanisms, potentially including effects on the nervous system of insects, similar to their effects on cholinesterases in mammals, although insect and mammalian enzymes can have structural differences influencing SAR. The specific structural features of this compound that confer insecticidal activity require further investigation to establish a detailed SAR. Studies on other natural compounds and nanoparticles highlight that insecticidal properties can be influenced by factors like chemical composition, particle size, and environmental conditions. mdpi.com Understanding the specific interaction of this compound with insect biological targets is key to defining its insecticidal SAR.
Computational Approaches in SAR Elucidation
Computational approaches play a significant role in modern Structure-Activity Relationship studies, including those involving natural products like Amaryllidaceae alkaloids. Techniques such as molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) modeling are employed to understand how molecules interact with their biological targets and to predict the activity of new compounds. nih.govresearchgate.net
In the context of cholinesterase inhibition by Amaryllidaceae alkaloids, computational studies have been used to predict plausible binding sites and crucial interactions within the active sites of AChE and BChE. mdpi.comresearchgate.netresearchgate.netbiocrick.com These studies can help identify key structural moieties responsible for potent inhibition and selectivity. For example, computational studies supported SAR findings regarding the role of the 1,3-dioxolane ring in the BChE inhibitory activity of carltonine B. mdpi.com Molecular docking experiments have also been used to suggest binding modes for other inhibitors, indicating interactions with residues like Trp286 and Tyr337 as important for potent AChE inhibition. biocrick.com
While the provided searches mention computational studies in the context of Amaryllidaceae alkaloids and cholinesterase inhibition, specific details on the application of these methods directly to this compound's SAR across all its reported activities (cholinesterase inhibition, neuroprotection, and insecticidal properties) are not extensively detailed. However, given the increasing use of computational tools in natural product research, it is likely that such approaches are being or could be applied to further elucidate the SAR of this compound by predicting its interactions with various biological targets and guiding the design of analogues with improved or selective activities.
Mechanisms of Biological Action of Flexinine at Molecular and Cellular Levels
Identification of Cellular Targets and Signaling Pathways
Research into the biological activities of Flexinine and related Amaryllidaceae alkaloids suggests their interaction with various cellular targets. While specific direct cellular targets for this compound are still being elucidated, studies on related compounds from the same plant family provide insights into potential mechanisms. Amaryllidaceae alkaloids are known to exhibit a range of activities, including effects on the central nervous system and antiproliferative properties, implying interactions with enzymes and pathways involved in neurotransmission and cell cycle regulation mdpi.comresearchgate.net.
Intracellular signaling pathways are crucial for transmitting signals from the cell surface to the nucleus, influencing processes like gene expression, cell growth, and differentiation nih.gov. Dysregulation and crosstalk of cellular signaling pathways are implicated in various diseases, including cancer nih.govmdpi.com. While direct modulation of specific signaling pathways by this compound is not extensively detailed in the provided information, studies on other Amaryllidaceae alkaloids have explored their influence on cellular signals, potentially by mediating transcription mdpi-res.com. The observed biological effects of this compound, such as interference with cell proliferation, suggest an impact on signaling cascades that regulate cell cycle progression and growth core.ac.uknih.govgoogle.com. Further research is needed to precisely identify the cellular targets and delineate the specific signaling pathways modulated by this compound.
Modulatory Effects on Enzyme Activity (e.g., Cholinesterases)
This compound has been investigated for its effects on enzyme activity, particularly on cholinesterases. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes involved in the hydrolysis of neurotransmitters like acetylcholine (B1216132), playing vital roles in the nervous system human.denih.govarborassays.com. Inhibition of these enzymes is a strategy for treating conditions like Alzheimer's disease and is also relevant in the context of exposure to certain toxins human.dearborassays.comresearchgate.net.
Studies have evaluated the cholinesterase inhibitory activity of this compound. It has been reported that this compound exhibits weak AChE inhibitory activity researchgate.net. This finding positions this compound as a less potent inhibitor of AChE compared to other Amaryllidaceae alkaloids like sanguinine, which has shown remarkably effective inhibition mdpi.com. Extracts from plants containing this compound, such as Crinum americanum, have also demonstrated AChE inhibitory activity, albeit with a range of potencies depending on the specific extract and fraction researchgate.net.
Interference with Cellular Proliferation and Growth
This compound has shown potential in interfering with cellular proliferation and growth. Research on this compound and related crinane alkaloids has explored their potential anticancer properties, including the inhibition of cancer cell growth ontosight.ai. Compounds based on the crinine-type skeleton, structurally related to this compound, have been investigated for their activity against drug-resistant cancer cells, demonstrating the ability to decrease the rate of cellular proliferation at low concentrations google.com.
Studies have indicated that this compound can influence cell proliferation core.ac.uk. While specific quantitative data on the extent of proliferation inhibition by isolated this compound across various cell lines is not comprehensively detailed in the provided snippets, the general class of Amaryllidaceae alkaloids, including those structurally similar to this compound, are recognized for their antiproliferative activities mdpi.commdpi.com. Interference with cell cycle progression and induction of apoptosis are mechanisms by which some Amaryllidaceae alkaloids exert their effects on cell growth researchgate.net.
Molecular Interactions with Biomolecules
The biological activities of this compound stem from its interactions with various biomolecules within the cell. These interactions can include binding to enzymes, proteins, nucleic acids, or other cellular components, influencing their function and ultimately affecting cellular processes arxiv.orgnih.govfrontiersin.org. Understanding these molecular interactions is crucial for elucidating the mechanisms of action of bioactive compounds like this compound biolinscientific.com.
This compound's reported effects on enzyme activity, such as cholinesterase inhibition, are direct examples of its molecular interactions with biomolecules researchgate.net. The binding of this compound to the active site or other modulatory sites of these enzymes can alter their catalytic activity. Furthermore, its influence on cellular proliferation suggests interactions with proteins involved in cell cycle regulation, signal transduction pathways, or DNA processing nih.govnih.govgoogle.com. While detailed descriptions of specific molecular interactions of this compound (e.g., binding affinities, interaction sites determined by methods like molecular docking or crystallography) are not extensively provided in the search results, its observed biological effects are a direct consequence of these underlying molecular associations.
Synergistic Effects with Other Bioactive Compounds
The combined effect of multiple bioactive compounds can sometimes be greater than the sum of their individual effects, a phenomenon known as synergy researchgate.netrsc.orgnih.gov. Investigating the synergistic potential of natural compounds like this compound with other bioactive molecules is important for understanding their full therapeutic potential and for developing combination therapies.
| Compound Name | PubChem CID |
| This compound | 398936 |
| Galantamine | 9657 |
| Lycorine (B1675740) | 398937 |
| Crinine | 5281034 |
| Sanguinine | 6439688 |
| Cherylline | 101075711 |
| Gigantellinine | 102677803 |
| Gigantelline | 102677802 |
| Hippadine | 100834 |
| Haemanthamine (B1211331) | 36417 |
| Haemanthidine | 275257 |
| Dihydrolycorine | 102677807 |
Advanced Analytical Characterization and Quantification of Flexinine
Spectroscopic Techniques for Characterization
Spectroscopic methods play a vital role in elucidating the structural features and confirming the identity of Flexinine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to obtain detailed information about the arrangement of atoms and their connectivity within the molecule.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide characteristic signals (chemical shifts, multiplicities, and coupling constants) that correspond to the different hydrogen and carbon environments in the this compound molecule. Analysis of these spectra allows for the identification of various functional groups and the degree of substitution of carbon atoms.
2D NMR techniques offer more comprehensive structural insights by revealing correlations between different nuclei. nih.gov Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used in the characterization of Amaryllidaceae alkaloids, including this compound. fluxana.demdpi.comnih.gov COSY reveals correlations between coupled protons, while HSQC establishes correlations between protons and the carbons to which they are directly attached. nih.gov HMBC provides information about long-range correlations between protons and carbons across two to four bonds, which is particularly useful for piecing together the carbon skeleton and identifying quaternary carbons. nih.govacgpubs.org Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about spatial proximity between nuclei, aiding in the determination of the molecule's three-dimensional structure and relative configuration. nih.govnih.gov
Researchers have utilized 1D and 2D NMR techniques for the complete assignment of proton and carbon signals in this compound, contributing to the confirmation of its proposed structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the exact mass of a molecule, providing crucial information about its elemental composition. For this compound, HRESIMS is employed to obtain the protonated or deprotonated molecular ion peak, [M+H]⁺ or [M-H]⁻, respectively. The accurate measurement of this mass allows for the confident determination of the molecular formula of this compound by comparing the experimental mass-to-charge ratio (m/z) with the theoretical mass calculated from the elemental composition. libretexts.orgmdpi-res.com This technique is frequently used in the characterization of natural products, including Amaryllidaceae alkaloids, to confirm the molecular weight and elemental composition of isolated compounds like this compound. mdpi.comnih.gov
Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. researchgate.netmdpi.com this compound, possessing multiple chiral centers, exhibits a characteristic ECD spectrum when it interacts with circularly polarized light. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light as a function of wavelength, is highly sensitive to the three-dimensional arrangement of atoms. researchgate.net
By comparing the experimental ECD spectrum of this compound with calculated ECD spectra for possible stereoisomers, the absolute configuration of the molecule can be assigned. acgpubs.orgnih.govunibo.it Studies on related crinine-type alkaloids have utilized ECD spectroscopy, and comparisons of their ECD spectra with that of this compound have been instrumental in inferring the absolute configuration of newly isolated compounds. nih.govrepligen.com The characteristic Cotton effects (peaks and troughs) in the ECD spectrum at specific wavelengths provide a unique fingerprint related to the molecule's stereochemistry.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. mdpi.comumn.eduflogen.org The principle of UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. libretexts.orgspectroscopyonline.com
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Chromatographic Methods for Analysis and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, and for its subsequent analysis and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely applied in the analysis of natural products, including alkaloids. libretexts.orgmdpi-res.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By optimizing the stationary phase (e.g., reversed-phase C18 column) and the mobile phase composition and gradient, this compound can be effectively separated from other compounds present in a sample. jasco-global.comtorontech.com
HPLC is extensively used for both the qualitative and quantitative analysis of this compound. For qualitative analysis, the retention time of a peak in the chromatogram is used to identify this compound by comparing it to the retention time of a known standard analyzed under the same conditions. torontech.comscielo.br For quantitative analysis, a detector, commonly a UV-Vis detector, is used to measure the signal produced by this compound as it elutes from the column. core.ac.uknih.govox.ac.uk The area or height of the this compound peak in the chromatogram is proportional to its concentration. libretexts.orgscielo.br
Quantitative analysis of this compound by HPLC typically involves the preparation of a calibration curve using known concentrations of a this compound standard. torontech.comscielo.brasm.org The peak areas obtained from the analysis of unknown samples are then used to determine the concentration of this compound by interpolation from the calibration curve. scielo.br HPLC-UV methods have been developed and validated for the quantitative determination of various compounds, demonstrating good linearity, accuracy, and precision. nih.govnih.govjasco-global.comasm.org this compound has been included as a standard in LC-MSn analysis, highlighting its amenability to chromatographic separation and detection. nih.gov
While specific HPLC parameters and quantitative data tables for this compound were not detailed in the provided search results, the application of HPLC, often coupled with UV detection, is a standard and effective approach for the analysis and quantification of this compound in complex matrices. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique utilized for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS can be applied for its detection and characterization. Studies have reported the use of GC-MS in the analysis of plant extracts where this compound is present, aiding in the identification of various alkaloids researchgate.netresearchgate.netcore.ac.uk. The technique involves the separation of compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by their detection and fragmentation in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for this compound, allowing for its identification by comparison with spectral libraries or authentic standards. GC-MS has been employed in the analysis of alkaloids, including this compound, from sources such as Crinum jagus researchgate.netresearchgate.net. The analysis typically involves comparing the mass spectra and retention indices of detected compounds with those of known Amaryllidaceae alkaloids mdpi.com.
Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS)
Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry (LC-DAD-MS) is another essential technique for the analysis of this compound, particularly for less volatile or thermally labile forms. LC-DAD-MS offers advantages in separating complex mixtures and providing both spectroscopic (UV-Vis from DAD) and mass spectral information for compound identification and quantification. LC-DAD-MS has been used for the quali/quantitative analysis of compounds, including alkaloids, in various extracts mdpi.com. The DAD provides UV-Vis spectra, which can aid in the identification of compounds with chromophores, while the MS provides molecular weight and fragmentation data. This combination is valuable for confirming the identity of this compound and simultaneously quantifying it within a sample matrix. For instance, LC-DAD-MS has been applied in the analysis of hydroxyanthracene derivatives in food supplements and plant materials, demonstrating its capability for the determination of various compounds in complex samples mdpi.com. LC-DAD can be used independently for determinations, but when coupled with MS, it provides more reliable identification due to the structural information from the mass spectrometer pjoes.com.
Development and Validation of Analytical Methods
The development and validation of analytical methods for this compound are critical to ensure the reliability, accuracy, and consistency of the analytical results emerypharma.com. Method validation is a process that demonstrates that an analytical method is suitable for its intended purpose emerypharma.comresearchgate.net. Key validation parameters include sensitivity, linearity, accuracy, precision, robustness, and reproducibility emerypharma.comresearchgate.netpqegroup.com. Following established guidelines, such as those from ICH, is crucial for the validation process emerypharma.comresearchgate.netmedwinpublishers.com.
Method Sensitivity (Limit of Detection, Limit of Quantification)
Method sensitivity is a crucial parameter in analytical method validation, assessed through the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ) emerypharma.comnih.gov. The LOD is defined as the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified precisely nih.govich.orgfudschem.com. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy nih.govich.orgfudschem.com. Various methods exist for determining LOD and LOQ, including those based on signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve sepscience.com. For example, the ICH guidelines suggest calculating LOD as 3.3 * σ / S and LOQ as 10 * σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve sepscience.com. Reported LOD and LOQ values for analytical methods can vary depending on the specific technique and matrix mdpi.comfudschem.comresearchgate.net.
Linearity, Accuracy, and Precision
Linearity, accuracy, and precision are fundamental validation parameters that characterize the performance of an analytical method emerypharma.comfudschem.com. Linearity refers to the method's ability to yield results that are directly proportional to the analyte concentration within a defined range emerypharma.comeuropa.eucipac.org. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r or r²) of the calibration curve researchgate.netcipac.orgnih.gov. A correlation coefficient greater than 0.99 is generally considered indicative of good linearity cipac.org.
Accuracy expresses the closeness of agreement between the measured value and the true value of the analyte concentration emerypharma.comeuropa.eucipac.org. It is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovery is determined medwinpublishers.comresearchgate.netcipac.org. Accuracy should be assessed over the specified range of the method europa.eu.
Precision describes the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions emerypharma.comich.orgelementlabsolutions.com. Precision can be evaluated at different levels, including repeatability (within the same laboratory, by the same operator, using the same equipment over a short time) and intermediate precision (within-laboratory variations like different days, analysts, or equipment) ich.orgeuropa.eu. Reproducibility, which is precision between laboratories, is typically assessed through collaborative studies ich.orgeuropa.eu. Precision is commonly expressed as variance, standard deviation, or relative standard deviation (RSD) ich.org. Low RSD values indicate high precision researchgate.net.
Robustness and Reproducibility
Robustness and reproducibility are important aspects of method validation, ensuring the method's reliability under varying conditions emerypharma.com. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters ich.orgeuropa.eulabmanager.com. These variations can include changes in mobile phase composition, flow rate, column temperature, or detection wavelength labmanager.com. Evaluating robustness helps to understand the method's reliability during normal usage and its suitability for transfer between laboratories ich.orgloesungsfabrik.deut.ee.
Reproducibility expresses the precision between laboratories ich.orgeuropa.eu. While not always required for methods used within a single laboratory, it is important for methods intended for wider use or inclusion in pharmacopoeias ich.orgeuropa.eu. Reproducibility is typically assessed through inter-laboratory trials ich.org.
Bioanalytical Methodologies for Research Applications
Bioanalytical methodologies are essential for the quantification of this compound in biological matrices such as plasma, serum, or urine, which is crucial for research applications including pharmacokinetic studies ijprajournal.comglobalresearchonline.netjapsonline.com. Bioanalytical method development involves selecting and optimizing procedures for sample preparation, chromatographic separation, and detection to accurately measure the analyte in the biological matrix ijprajournal.comjapsonline.com. Common sample preparation techniques include liquid-liquid extraction, solid-phase extraction, and protein precipitation ijprajournal.com.
LC-MS/MS is a widely used technique in bioanalysis for its sensitivity and specificity in quantifying drugs and metabolites in biological fluids ijprajournal.comglobalresearchonline.netspringernature.com. The validation of bioanalytical methods follows similar principles to general analytical method validation, with a focus on ensuring the method's suitability for the specific biological matrix and intended research application ijprajournal.comjapsonline.com. Parameters such as linearity, accuracy, precision, matrix effects, and analyte stability in the biological matrix are evaluated nih.govijprajournal.comjapsonline.com. Validated bioanalytical methods are critical for obtaining reliable data in research studies, such as those investigating the pharmacokinetics or metabolism of this compound nih.govactascientific.com.
Future Research Directions and Translational Perspectives for Flexinine
Discovery of Novel Biological Activities and Associated Mechanisms
Research into Flexinine and related Amaryllidaceae alkaloids has unveiled a spectrum of potential biological activities, including anticancer, antiviral, and insecticidal properties. ontosight.ai These compounds have demonstrated promise in inhibiting the growth of certain cancer cell lines and exhibiting neuroprotective effects. ontosight.ai Investigations into the mechanisms of action are crucial to fully understand how this compound exerts its biological effects. While specific mechanisms for this compound are still being elaborated core.ac.uk, studies on related alkaloids provide insights. For instance, some Amaryllidaceae alkaloids manifest their action by targeting enzymes associated with biosynthetic pathways. researchgate.net The structural uniqueness of this compound makes it a compelling subject for further mechanistic studies to elucidate its interactions at the molecular level. ontosight.ai
Innovations in Synthetic Strategies for Accessing this compound and its Analogs
Efficient methods for obtaining this compound are critical for advancing research and exploring its applications. This compound can be isolated from the bulbs of certain Amaryllidaceae species, such as Crinum and Galanthus. ontosight.ai Alternatively, chemical synthesis routes involving the construction of the crinane skeleton and introduction of the epoxide group are possible. ontosight.ai Recent advancements in synthetic chemistry, such as bioinspired enantioselective synthesis using iridium-catalyzed asymmetric hydrogenation, have enabled the concise and rapid synthesis of crinine-type alkaloids, including (-)-Flexinine, with high yield and enantioselectivity. nih.govrsc.org This progress in synthetic strategies is expected to be applicable for the rapid synthesis of other Amaryllidaceae alkaloids and their analogs, facilitating further research. nih.gov
Advancements in Biosynthetic Pathway Elucidation and Metabolic Engineering for Enhanced Production
Understanding the natural production of this compound is key to developing sustainable and potentially more efficient methods of obtaining it. This compound is a naturally occurring compound belonging to the crinane class of alkaloids found in Amaryllidaceae plants. ontosight.ai While the isolation from plant bulbs is a known method ontosight.ai, elucidating the complete biosynthetic pathway offers opportunities for enhanced production through metabolic engineering. Metabolic engineering involves transferring drug synthesis genes to microorganisms to achieve higher titers and lower costs compared to chemical synthesis or extraction from natural hosts. mdpi.com For compounds like this compound, where the exact metabolic pathway or functional enzymes may require further identification mdpi.com, research into the biosynthesis within Amaryllidaceae species is essential. This includes identifying the genes involved in the synthesis of the target molecule, potentially through genome comparisons between alkaloid-producing and non-producing organisms. mdpi.com
Rational Design of New this compound Derivatives Based on Advanced SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental for designing new compounds with improved potency, selectivity, or other desirable properties. While detailed SAR studies specifically on this compound are ongoing, insights from related Amaryllidaceae alkaloids provide a basis for rational design. Studies on other crinine-type alkaloids and their derivatives have revealed important structural features for their activity. mdpi.com For instance, the substituent at C-2 appears to be important in crinine-type alkaloids. mdpi.com By understanding how structural modifications to the this compound scaffold influence its biological activities, researchers can rationally design and synthesize novel derivatives with tailored properties. mdpi.com This approach, combined with advanced synthetic methodologies, can lead to the discovery of more potent or selective compounds. mdpi.commdpi.com
Integration of Multi-Omics Technologies in Comprehensive this compound Research
Multi-omics technologies, which integrate data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems. quanticate.comastrazeneca.com Integrating multi-omics data into this compound research can provide deeper insights into its mechanisms of action, its effects on biological pathways, and the complex interactions within the producing organisms. astrazeneca.com By examining molecular shifts across various biological layers, researchers can uncover biomarkers and gain a holistic understanding of this compound's impact at a systems level. astrazeneca.comnih.gov This integrated approach can aid in identifying novel targets and understanding the pathophysiology related to this compound's biological activities. nih.govnih.gov
Exploration of this compound's Potential in Agrochemical and Biotechnological Applications
Beyond potential pharmaceutical uses, this compound's properties suggest applications in agrochemistry and biotechnology. ontosight.ai Its reported insecticidal properties ontosight.ai highlight its potential as a natural pest control agent, potentially offering alternatives to chemically synthesized pesticides which have associated environmental concerns. mdpi.com Further research is needed to fully explore its efficacy and safety in agricultural settings. ontosight.ai In biotechnology, understanding its biosynthetic pathway could lead to engineered biological systems for sustainable production. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
